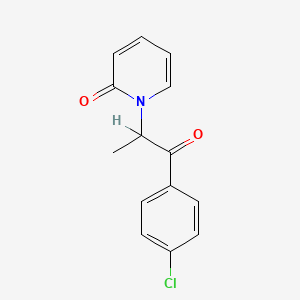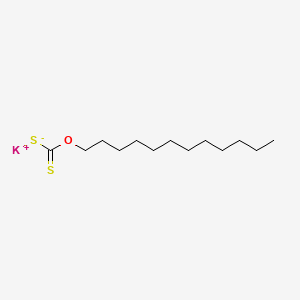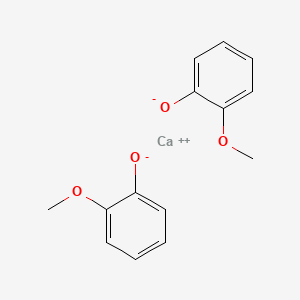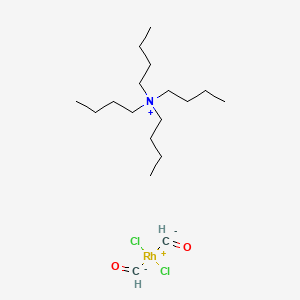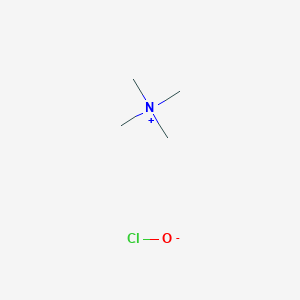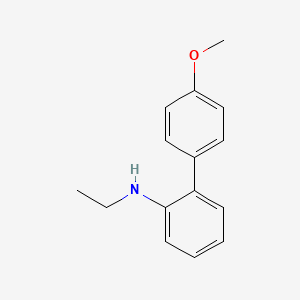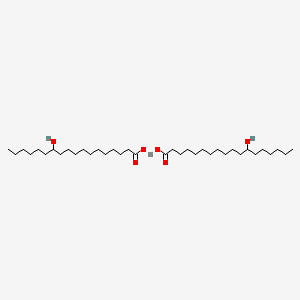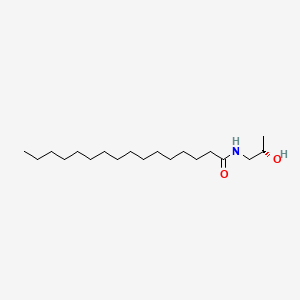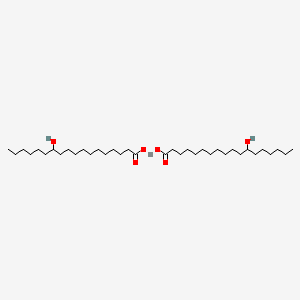
Propane, 1,1-bis(p-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 1,1-bis(p-methoxyphenyl)- is an organic compound with the molecular formula C17H20O2 It is characterized by the presence of two p-methoxyphenyl groups attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,1-bis(p-methoxyphenyl)- typically involves the reaction of p-methoxybenzyl chloride with propane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of Propane, 1,1-bis(p-methoxyphenyl)- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Propane, 1,1-bis(p-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
- p-Methoxybenzaldehyde and p-methoxybenzoic acid. p-Methoxyphenylethanol and p-methoxyphenylethane.
Substitution: Various substituted p-methoxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Propane, 1,1-bis(p-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Propane, 1,1-bis(p-methoxyphenyl)- involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane, 1,1-bis(p-hydroxyphenyl)-: Similar structure but with hydroxyl groups instead of methoxy groups.
Propane, 1,1-bis(p-chlorophenyl)-: Contains chlorine atoms instead of methoxy groups.
Propane, 1,1-bis(p-methylphenyl)-: Features methyl groups in place of methoxy groups.
Uniqueness
Propane, 1,1-bis(p-methoxyphenyl)- is unique due to its methoxy groups, which impart specific chemical properties such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. These properties make it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
4792-39-6 |
|---|---|
Molekularformel |
C17H20O2 |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
1-methoxy-4-[1-(4-methoxyphenyl)propyl]benzene |
InChI |
InChI=1S/C17H20O2/c1-4-17(13-5-9-15(18-2)10-6-13)14-7-11-16(19-3)12-8-14/h5-12,17H,4H2,1-3H3 |
InChI-Schlüssel |
GTTBDBMVXJOGTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


